![molecular formula C77H96ClF3N10O10S4 B1192670 DT2216NC](/img/new.no-structure.jpg)
DT2216NC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DT2216NC is a negative control for DT2216 (GLXC-21978).
科学研究应用
Cancer Treatment
DT2216NC has shown promise in preclinical studies as an effective agent against various types of cancer, particularly those characterized by high levels of Bcl-xL expression.
- Mechanism of Action : this compound functions as a proteolysis-targeting chimera (PROTAC) that facilitates the degradation of Bcl-xL, leading to apoptosis in cancer cells. This mechanism is particularly beneficial in cancers such as T-cell acute lymphoblastic leukemia (T-ALL), where Bcl-xL plays a critical role in cell survival.
- Efficacy Studies : In MOLT-4 cells, which are dependent on Bcl-xL for survival, this compound demonstrated a significant reduction in Bcl-xL protein levels and induced apoptosis at low concentrations (EC50 = 52 nM) compared to its predecessor, ABT-263 (EC50 = 191 nM) .
Cell Line | EC50 (nM) | Dmax (%) | Notes |
---|---|---|---|
MOLT-4 | 52 | 90.8 | High efficacy in Bcl-xL-dependent cells |
Other T-ALL | N/A | Moderate toxicity observed | Further studies needed |
Drug Development and Optimization
The structural modifications made to create this compound have implications for drug design strategies aimed at enhancing the therapeutic index of Bcl-xL inhibitors.
- Structural Modifications : The replacement of the morpholine ring with a piperazine ring allowed for better attachment to E3 ligase ligands, improving the compound's ability to induce targeted degradation .
- Case Study : Research conducted by Zheng et al. highlighted the development process and biological evaluation of DT2216, emphasizing its improved potency and reduced toxicity compared to earlier compounds .
Potential for Combination Therapies
This compound may also be explored in combination with other therapeutic agents to enhance overall treatment efficacy.
- Combination Studies : There is ongoing research into combining this compound with chemotherapeutic agents or other targeted therapies to investigate synergistic effects that could improve patient outcomes in resistant cancer types.
Case Study: Efficacy in T-cell Acute Lymphoblastic Leukemia
A detailed study on MOLT-4 cells revealed that pre-treatment with this compound resulted in significant apoptosis and reduced cell viability. This finding underscores the potential of this compound as a monotherapy or part of a combination regimen for T-ALL patients .
Case Study: Structural Insights
A study published in ChemBioChem documented the synthetic strategy employed to develop DT2216 and subsequently this compound, detailing the molecular interactions that contribute to its activity against Bcl-xL . The findings suggest that careful structural modifications can lead to substantial improvements in drug efficacy.
属性
分子式 |
C77H96ClF3N10O10S4 |
---|---|
分子量 |
1542.3602 |
IUPAC 名称 |
(2S,4S)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61-,66-,71+/m0/s1 |
InChI 键 |
PXVFFBGSTYQHRO-AOKICZFDSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](NC(CCCCCC(N2CCN(CC[C@@H](NC3=CC=C(S(=O)(NC(C4=CC=C(N5CCN(CC6=C(C7=CC=C(Cl)C=C7)CCC(C)(C)C6)CC5)C=C4)=O)=O)C=C3S(=O)(C(F)(F)F)=O)CSC8=CC=CC=C8)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)N[C@H](C9=CC=C(C%10=C(C)N=CS%10)C=C9)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DT2216NC; DT-2216NC; DT 2216NC; DT2216 NC; DT-2216 NC; DT 2216 NC; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。